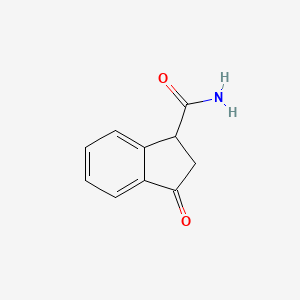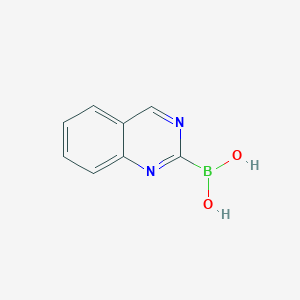
Quinazolin-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-2-ylboronic acid is a boronic acid derivative that features a quinazoline ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the field of medicinal chemistry. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylboronic acid typically involves the formation of the quinazoline ring followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of a quinazoline derivative with a boronic acid or boronate ester under mild conditions. This reaction is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The quinazoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Common solvents include ethanol, toluene, and dimethyl sulfoxide (DMSO).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Quinazolin-2-ylboronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active quinazoline derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of luminescent materials and bioimaging agents.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules through various coupling reactions.
Mechanism of Action
The mechanism of action of quinazolin-2-ylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the boronic acid group.
Quinazolinone: A derivative with a carbonyl group at the 4-position of the quinazoline ring.
Phenylboronic Acid: A simpler boronic acid derivative without the quinazoline ring.
Uniqueness
Quinazolin-2-ylboronic acid is unique due to the presence of both the quinazoline ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
quinazolin-2-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5,12-13H |
InChI Key |
VPKYGCUWQKGESG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=N1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


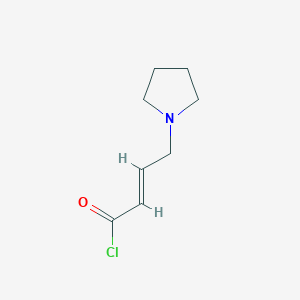
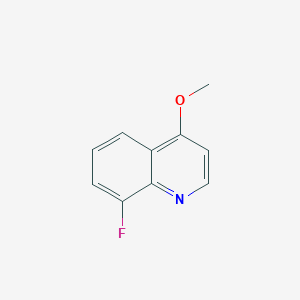
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)
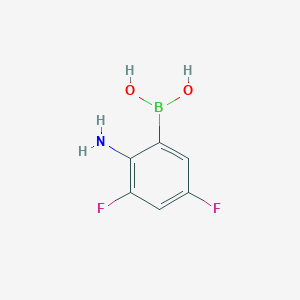
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)

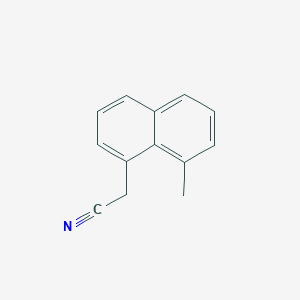

![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
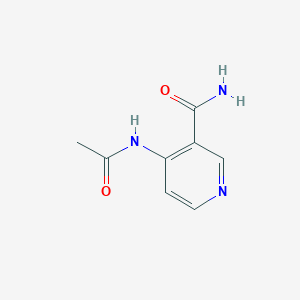
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
